molecular formula C11H19NS B13317444 (Butan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine

(Butan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine

Cat. No.: B13317444
M. Wt: 197.34 g/mol
InChI Key: BGWOKZMFMXVTHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Butan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine is a chemical compound with the molecular formula C11H19NS. It is a research chemical primarily used in scientific studies and industrial applications. The compound is characterized by the presence of a butan-2-yl group and a 3-methylthiophen-2-yl group attached to an ethylamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine typically involves the reaction of 3-methylthiophene with an appropriate alkyl halide under basic conditions to form the intermediate compound. This intermediate is then reacted with butan-2-ylamine in the presence of a catalyst to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are employed to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Butan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Butan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • (Butan-2-yl)[1-(2-methylthiophen-2-yl)ethyl]amine
  • (Butan-2-yl)[1-(4-methylthiophen-2-yl)ethyl]amine
  • (Butan-2-yl)[1-(3-ethylthiophen-2-yl)ethyl]amine

Uniqueness

(Butan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine is unique due to the specific positioning of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can result in different pharmacological properties and applications .

Properties

Molecular Formula

C11H19NS

Molecular Weight

197.34 g/mol

IUPAC Name

N-[1-(3-methylthiophen-2-yl)ethyl]butan-2-amine

InChI

InChI=1S/C11H19NS/c1-5-9(3)12-10(4)11-8(2)6-7-13-11/h6-7,9-10,12H,5H2,1-4H3

InChI Key

BGWOKZMFMXVTHE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(C)C1=C(C=CS1)C

Origin of Product

United States

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